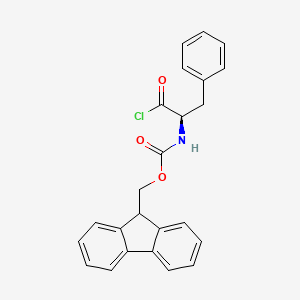

Cloruro de Fmoc-D-fenilalanina

Descripción general

Descripción

(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H20ClNO3 and its molecular weight is 405.87. The purity is usually 95%.

BenchChem offers high-quality (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formación de Hidrogel

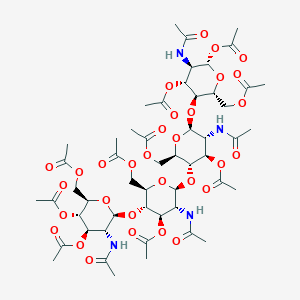

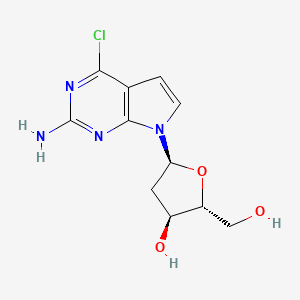

Este compuesto es fundamental en la formación de hidrogeles, que son redes tridimensionales capaces de retener cantidades significativas de agua o fluidos biológicos {svg_1}. Estos hidrogeles tienen aplicaciones potenciales en ingeniería de tejidos y administración de fármacos debido a su biocompatibilidad y capacidad para imitar la matriz extracelular.

Aplicaciones Biomédicas

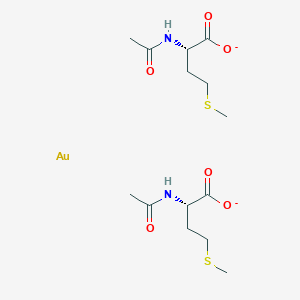

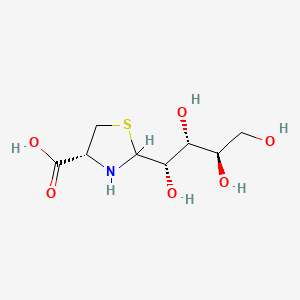

En el campo biomédico, los hidrogeles derivados de Fmoc-D-Phe-Cl se pueden utilizar como andamios para el crecimiento celular y la regeneración de tejidos {svg_2}. Proporcionan un entorno de apoyo que puede promover la adhesión, supervivencia y proliferación celular, lo cual es crucial para la ingeniería de tejidos.

Sistemas de Administración de Fármacos

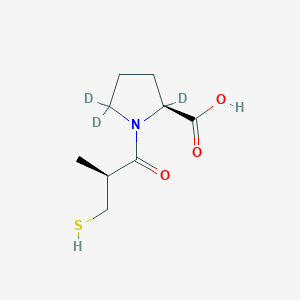

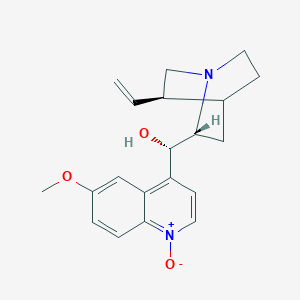

Los hidrogeles formados utilizando Fmoc-D-Phe-Cl también pueden actuar como sistemas de administración de fármacos {svg_3}. Su estructura porosa permite la encapsulación de agentes terapéuticos, que luego se pueden liberar de forma controlada, mejorando la eficacia y reduciendo los efectos secundarios de los fármacos.

Biosensores

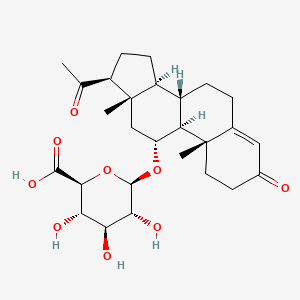

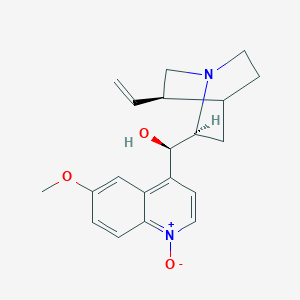

Los materiales basados en Fmoc-D-Phe-Cl se han explorado como biosensores {svg_4}. Se pueden diseñar para detectar moléculas biológicas específicas, como las fibrillas amiloides, que son relevantes en el diagnóstico de diversas enfermedades de plegamiento incorrecto de proteínas como el Alzheimer y el Parkinson.

Nanotecnología

Las propiedades de autoensamblaje de Fmoc-D-Phe-Cl lo convierten en un candidato adecuado para el desarrollo de nanomateriales {svg_5}. Estos materiales se pueden utilizar en diversas aplicaciones, como la catálisis y la creación de dispositivos a nanoescala.

Mecanismo De Acción

Target of Action

Fmoc-D-phenylalanyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts by reacting with the amine group of an amino acid to form a carbamate, thereby protecting the amine from unwanted reactions during peptide synthesis . This protection is crucial as it prevents side reactions that could interfere with the desired peptide sequence .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .

Pharmacokinetics

Its use in peptide synthesis suggests that it is likely to have good stability and reactivity under the appropriate conditions .

Result of Action

The result of Fmoc-D-phenylalanyl chloride’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of Fmoc-D-phenylalanyl chloride is influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions, such as with piperidine . This property is exploited in peptide synthesis, where a cycle of deprotection (removal of the Fmoc group) and coupling (addition of the next amino acid) is repeated until the desired peptide is formed .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAXUKFFZHLNMX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141314 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-58-0 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)